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For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid-pYEEIE is a synthetic phosphopeptide mimetic designed as a high-affinity ligand
for the Src Homology 2 (SH2) domain of Src family kinases. This document provides a
comprehensive overview of its known physicochemical properties, likely experimental
methodologies for its characterization, and its primary biological activity. The information
presented is intended to support further research and development of this and similar
compounds as targeted inhibitors of protein-protein interactions in cell signaling pathways.

Physicochemical Properties

Caffeic acid-pYEEIE is a complex molecule comprising a caffeic acid moiety linked to a five-
amino-acid peptide (pYEEIE), where the tyrosine residue is phosphorylated. This structure is

crucial for its high-affinity binding to the Src SH2 domain. The key physicochemical properties
are summarized in the table below.
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Property Value Source
Molecular Formula C39H50N5019P [1112]
Molecular Weight 923.82 g/mol [1][2]

Tyr(N-[3-(3,4-
Sequence Dihydroxyphenyl)-1-oxo-2- [11[2]
propenyl])-pTyr-Glu-Glu-lle-Glu

CAS Number 507471-72-9 [1]
>95% ically analyzed b

Purity (typically Y Y [1112]
HPLC)

Solubility Soluble to 2 mg/mL in PBS [1]

Appearance White to off-white solid

Store at -20°C. For the TFA
salt in solution, store at -80°C

Storage [1][3]
for up to 6 months or -20°C for

up to 1 month.

Computed XLogP3 -0.4

Topological Polar Surface Area 402 A2 [4]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and characterization of Caffeic acid-
PYEEIE are proprietary or not readily available in the public domain. However, based on
standard organic and peptide chemistry, the following methodologies are likely employed.

Synthesis and Purification

The synthesis of Caffeic acid-pYEEIE would likely involve a multi-step process combining
solid-phase peptide synthesis (SPPS) and solution-phase chemistry.

2.1.1. Peptide Synthesis: The pentapeptide backbone (pYEEIE) is likely synthesized using
standard Fmoc-based solid-phase peptide synthesis. Fmoc-protected amino acids, including a
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pre-phosphorylated tyrosine (Fmoc-Tyr(PO(OBzl)OH)-OH), would be sequentially coupled to a

resin.

2.1.2. Caffeic Acid Coupling: Following the synthesis of the peptide, the N-terminal Fmoc group
of the final tyrosine is removed, and caffeic acid is coupled to the free amine. The hydroxyl
groups of caffeic acid would likely be protected during this step to prevent side reactions.

2.1.3. Cleavage and Deprotection: The completed molecule is then cleaved from the resin, and
all protecting groups are removed using a strong acid cocktail (e.qg., trifluoroacetic acid with
scavengers).

2.1.4. Purification: The crude product is purified using reverse-phase high-performance liquid
chromatography (RP-HPLC). The purity of the final product is typically assessed by analytical
HPLC and its identity confirmed by mass spectrometry.

Characterization

2.2.1. Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be used
to confirm the molecular weight of the synthesized Caffeic acid-pYEEIE, matching the
theoretical value of 923.82 g/mol .

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3P NMR spectroscopy
would be employed to confirm the structure of the molecule, ensuring the correct connectivity of
the caffeic acid moiety, the peptide sequence, and the presence of the phosphate group on the
tyrosine residue. While specific spectral data for Caffeic acid-pYEEIE is not publicly available,
the spectra would be complex, showing characteristic signals for the aromatic protons of caffeic
acid and the amino acid residues.

Biological Activity Assay: Src SH2 Domain Binding

The primary biological activity of Caffeic acid-pYEEIE is its ability to bind to the Src SH2
domain. This is typically quantified using a competitive binding assay.

2.3.1. Principle: The assay measures the ability of Caffeic acid-pYEEIE to compete with a
known high-affinity fluorescently labeled phosphopeptide for binding to a recombinant Src SH2
domain protein.
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2.3.2. Methodology:

e Arecombinant GST-tagged Src SH2 domain protein is incubated with a fluorescently labeled
high-affinity phosphopeptide probe.

¢ Increasing concentrations of Caffeic acid-pYEEIE (or other test compounds) are added to
the mixture.

e The binding of the fluorescent probe to the SH2 domain is measured using techniques such
as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer
(TR-FRET).

e As the concentration of Caffeic acid-pYEEIE increases, it displaces the fluorescent probe,
leading to a decrease in the measured signal.

e The ICso value, the concentration of Caffeic acid-pYEEIE required to inhibit 50% of the
fluorescent probe binding, is calculated.

For Caffeic acid-pYEEIE, the reported I1Cso for the Src SH2 domain is 42 nM, indicating a high
binding affinity.[1][2] This affinity is approximately 30-fold higher than that of the parent
phosphopeptide, Ac-pYEEIE.[1][2]

Signaling Pathways and Biological Effects

The primary and well-characterized biological effect of Caffeic acid-pYEEIE is the direct
inhibition of the interaction between the Src SH2 domain and its phosphotyrosine-containing
binding partners.

Src Signaling Pathway Inhibition

Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating a
multitude of cellular processes, including proliferation, differentiation, survival, and migration.
The SH2 domain is essential for the localization and activation of Src, mediating its interaction
with activated receptor tyrosine kinases and other signaling proteins. By binding to the Src SH2
domain, Caffeic acid-pYEEIE acts as a competitive inhibitor, preventing Src from binding to its
endogenous ligands and thereby disrupting downstream signaling.
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Caption: Inhibition of Src signaling by Caffeic acid-pYEEIE.

Broader Signaling Context (Inferred from Related
Compounds)

While the direct target of Caffeic acid-pYEEIE is the Src SH2 domain, it is important to
consider the broader biological activities of its constituent parts, caffeic acid and its derivatives,
to anticipate potential off-target or secondary effects. It must be emphasized that the following
signaling pathways have not been directly demonstrated to be modulated by Caffeic acid-
PYEEIE itself.

» Caffeic Acid: Has been shown to regulate LPS-induced NF-kB activation through NIK/IKK
and c-Src/ERK signaling pathways in endothelial cells. It has also been implicated in the
activation of PKA, MEK 1/2, PKC, and MAPK pathways in the context of its antidepressant-
like effects.
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+ Caffeic Acid Phenethyl Ester (CAPE): This well-studied derivative of caffeic acid is known to
inhibit NF-kB and Akt signaling pathways. It has also been shown to modulate the
SIRT1/PGC1a/DRP1 and Nrf2-mediated MAPK signaling pathways.

A study investigating the role of c-Src in opioid tolerance found that Caffeic acid-pYEEIE did
not affect the recruitment of B-arrestin2, suggesting that in this context, it does not interfere with
the non-catalytic scaffolding functions of c-Src.

Experimental Workflow Visualization

The characterization of a novel compound like Caffeic acid-pYEEIE typically follows a
structured workflow from synthesis to biological evaluation.

Chemical Synthesis
(SPPS & Solution Phase)

Purification
(RP-HPLC)

Structural Characterization
(MS, NMR)

In Vitro Binding Assay
(Src SH2 Domain, IC50)

Cell-Based Assays
(e.g., Inhibition of Src-dependent
phosphorylation)

In Vivo Studies

(Animal Models)
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Caption: General experimental workflow for novel compound characterization.

Conclusion

Caffeic acid-pYEEIE is a potent and specific inhibitor of the Src SH2 domain, demonstrating
high-affinity binding in in vitro assays. Its physicochemical properties are well-defined, making it
a valuable tool for studying Src-mediated signaling pathways. While detailed synthesis
protocols are not publicly available, established methods in peptide and organic chemistry
provide a clear path for its preparation. Further research is warranted to explore its effects in
cellular and in vivo models to fully elucidate its therapeutic potential. The information provided
in this guide serves as a foundational resource for researchers and drug development
professionals interested in the further investigation of Caffeic acid-pYEEIE and the
development of next-generation SH2 domain inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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